molecular formula C23H15BrClNO4 B12132629 (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide

Cat. No.: B12132629
M. Wt: 484.7 g/mol
InChI Key: SPDLWRUHIVKMDX-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide is a complex organic compound that features a benzo[b]furan core substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]furan core, followed by the introduction of the bromine, chlorine, and methoxy substituents through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide: shares similarities with other benzo[b]furan derivatives, such as:

Uniqueness

The uniqueness of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H15BrClNO4

Molecular Weight

484.7 g/mol

IUPAC Name

4-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H15BrClNO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28)

InChI Key

SPDLWRUHIVKMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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